![molecular formula C8H11BrClNO B1520988 (2-Bromo-5-methoxyphenyl)methanamine hydrochloride CAS No. 1170783-74-0](/img/structure/B1520988.png)
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Bromo-5-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11BrClNO and a molecular weight of 252.54 . It is a solid substance that should be stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-methoxyphenyl)methanamine hydrochloride” is 1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
“(2-Bromo-5-methoxyphenyl)methanamine hydrochloride” is a solid substance . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Drug Discovery
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride: is a compound that can be utilized in the early stages of drug discovery. Its structure allows for the potential development of new pharmacophores. The bromine atom present in the compound can act as a good leaving group in nucleophilic substitution reactions, which is a valuable trait in the modification of chemical structures to improve drug efficacy and reduce toxicity .
Material Science
In material science, this compound’s unique properties could be explored for the development of novel materials. The methoxy group could potentially influence the solubility and stability of materials, making it a candidate for the synthesis of advanced polymers or coatings that require specific chemical functionalities.
Organic Synthesis
As a building block in organic synthesis, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride can be used to synthesize complex molecules. Its reactivity with various organic and inorganic compounds can lead to the creation of a wide array of substances, including potential new catalysts, ligands, or organic conductors .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and as a reference material for calibrating instruments .
Chemical Education
In chemical education, this compound can serve as an example to teach various concepts in organic chemistry, such as amine chemistry, halogenation reactions, and the influence of substituents on chemical reactivity and properties .
Environmental Science
The brominated compound could be studied for its environmental impact, particularly in the context of its persistence and bioaccumulation potential. Research in this area could lead to insights into the environmental fate of brominated organic compounds and their effects on ecosystems .
Safety and Hazards
The safety information available indicates that “(2-Bromo-5-methoxyphenyl)methanamine hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Mechanism of Action
Target of Action
Many amines interact with various receptors in the body, including neurotransmitter receptors in the nervous system. These can include dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Amines can act as ligands, binding to receptors and causing a conformational change that triggers a physiological response . The presence of the bromine and methoxy groups on the phenyl ring could potentially influence the compound’s binding affinity and selectivity for certain receptors.
Biochemical Pathways
Depending on the specific targets of the compound, it could influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect synaptic transmission and neuronal signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often well-absorbed due to their ability to form hydrogen bonds. The presence of the bromine and methoxy groups could influence the compound’s lipophilicity, which would affect its distribution and metabolism .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound targets neurotransmitter receptors, it could potentially influence mood, cognition, or motor control .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, many amines are basic and can accept protons in acidic environments, which could influence their charge and, consequently, their interaction with targets .
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWUKXMJWDGEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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